(1R,5S)-8-METHYL-8-AZABICYCLO[3.2.1]OCTAN-2-ONE
CAS No.: 56620-28-1
Cat. No.: VC8380006
Molecular Formula: C8H13NO
Molecular Weight: 139.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 56620-28-1 |
|---|---|
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
| Standard InChI | InChI=1S/C8H13NO/c1-9-6-2-4-7(9)8(10)5-3-6/h6-7H,2-5H2,1H3/t6-,7+/m0/s1 |
| Standard InChI Key | VIZAOHGVLPCBMA-NKWVEPMBSA-N |
| Isomeric SMILES | CN1[C@H]2CC[C@@H]1C(=O)CC2 |
| SMILES | CN1C2CCC1C(=O)CC2 |
| Canonical SMILES | CN1C2CCC1C(=O)CC2 |
Introduction
Chemical Identity and Structural Characteristics
Molecular and Stereochemical Properties
(1R,5S)-8-Methyl-8-azabicyclo[3.2.1]octan-2-one features a bicyclo[3.2.1]octane backbone with a methyl-substituted nitrogen atom at position 8 and a ketone group at position 2. The compound’s stereochemistry is defined by the (1R,5S) configuration, which influences its reactivity and biological interactions . Its isomeric SMILES notation (CN1[C@H]2CC[C@@H]1C(=O)CC2) and InChIKey (VIZAOHGVLPCBMA-NKWVEPMBSA-N) underscore the spatial arrangement critical to its function.
Table 1: Molecular Data
| Property | Value |
|---|---|
| CAS No. | 56620-28-1 |
| Molecular Formula | C8H13NO |
| Molecular Weight | 139.19 g/mol |
| IUPAC Name | (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one |
| SMILES (Isomeric) | CN1[C@H]2CC[C@@H]1C(=O)CC2 |
| PubChem CID | 10887990 |
Synthesis and Stereochemical Control
Enantioselective Deprotonation Strategies
The synthesis of tropane alkaloids, including (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one, often employs enantioselective deprotonation techniques. A landmark study demonstrated that treating tropinone (a related ketone) with chiral lithium amide bases in tetrahydrofuran (THF) at -78°C yields enantioenriched intermediates with ~90% enantiomeric excess (ee) . The addition of LiCl enhances selectivity, likely by stabilizing transition states through Lewis acid interactions .
Cyclization and Functionalization
Acylation of the lithium enolate intermediate with reagents like senecioyl cyanide facilitates cyclization into pyranotropanes, a subclass of tropane derivatives . For example, reacting the enolate with 2-bromo-2-butenoyl cyanide followed by elimination yields bicyclic products with retained stereochemistry, enabling access to both natural and unnatural enantiomers .
Analytical Characterization
Spectroscopic Techniques
Nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) are pivotal for characterizing (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one. The NMR spectrum reveals distinct signals for the carbonyl carbon (~210 ppm) and methylamine group (~45 ppm), while high-resolution MS confirms the molecular ion peak at m/z 139.0997 .
X-ray Crystallography
Single-crystal X-ray diffraction analyses resolve the compound’s bicyclic geometry and hydrogen-bonding networks. The nitrogen-methyl group adopts an equatorial orientation, minimizing steric strain within the bicyclo[3.2.1] framework .
Industrial and Research Applications
Pharmaceutical Development
The compound serves as a precursor to anticholinergic drugs and CNS agents. Its synthetic versatility enables modifications at positions 2 and 8, tailoring pharmacokinetic properties for target-specific therapies .
Chemical Education and Methodology
Synthesizing (1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-2-one illustrates key concepts in stereoselective catalysis and retrosynthetic analysis, making it a valuable case study in advanced organic chemistry curricula .
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